molecular formula C10H9BrO3 B13346931 6-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid

6-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid

Cat. No.: B13346931
M. Wt: 257.08 g/mol
InChI Key: JJGHMVKYGBHMRW-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid is a benzofuran derivative, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid typically involves the bromination of 2-methyl-2,3-dihydrobenzofuran followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and carboxylic acid functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

6-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H9BrO3/c1-5-9(10(12)13)7-3-2-6(11)4-8(7)14-5/h2-5,9H,1H3,(H,12,13)

InChI Key

JJGHMVKYGBHMRW-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(O1)C=C(C=C2)Br)C(=O)O

Origin of Product

United States

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